molecular formula C17H21N3OS B5521162 N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine

N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine

Cat. No.: B5521162
M. Wt: 315.4 g/mol
InChI Key: PQCQBHPBUBAOCI-UHFFFAOYSA-N
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Description

N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C17H21N3OS and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.14053348 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

The catalytic N-formylation and N-methylation of amines, utilizing CO2 as the carbon source, are crucial for synthesizing pharmaceuticals and natural products. Thiazolium carbene-based catalysts derived from vitamin B1, using polymethylhydrosiloxane (PMHS) as a reducing agent, demonstrate effectiveness under ambient conditions. These catalysts offer a sustainable approach by efficiently incorporating CO2 into valuable compounds (Das et al., 2016).

Radioisotope Labeling

Carbon-14 labeled derivatives of compounds related to N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine have been synthesized for use as radiotracers. These labeled compounds are pivotal in studying metabolism, residue, and environmental behavior, employing radioisotope tracing techniques (Yang et al., 2018).

Dye Synthesis and Application

Novel bisheteroaryl azo dyes, utilizing 4-phenyl-2-aminothiazole as a core structure, were synthesized and characterized. These dyes exhibit solvatochromic behavior and are applied as disperse dyes on polyester fabrics, showing notable fastness properties. The study explores the color properties in relation to the heterocyclic ring and substituents, contributing to the field of material science and textile engineering (Modi & Patel, 2013).

Biological Activity and Drug Development

The synthesis and investigation of novel acridine derivatives, including structures related to this compound, reveal anti-inflammatory and analgesic activities. These derivatives were evaluated for their biological activities, providing insights into the development of new anti-inflammatory and analgesic agents (Kothamunireddy & Galla, 2021).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, this compound derivatives play a role in developing new fluorescent and colorimetric pH probes. These probes, characterized by high water solubility and significant Stokes shifts, are suitable for real-time pH sensing in various applications, including intracellular pH imaging (Diana et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, this could be influenced by the presence of the thiazole, piperidine, and phenyl groups .

Future Directions

The study of new and complex organic compounds like “N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine” is a vibrant area of research in chemistry. Future work could involve exploring its synthesis, properties, and potential applications .

Properties

IUPAC Name

[2-(methylamino)-1,3-thiazol-4-yl]-(3-methyl-3-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-17(13-7-4-3-5-8-13)9-6-10-20(12-17)15(21)14-11-22-16(18-2)19-14/h3-5,7-8,11H,6,9-10,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCQBHPBUBAOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=CSC(=N2)NC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.